Sulfate d'ammonium-d8

Vue d'ensemble

Description

Synthesis Analysis

- A novel method for the synthesis of vinyl methyl sulfones involves ammonium iodide-induced sulfonylation of alkenes with DMSO and water (Gao et al., 2015).

- The synthesis of robust three-dimensional chiral metal sulfates, including ammonium rare-earth R double sulfate monohydrates, has been achieved under hydro/solvothermal conditions (Behera et al., 2014).

Molecular Structure Analysis

- The molecular structure of ammonium sulfate has been extensively studied. For example, the crystal structure of ammonium sulfate has been analyzed at various temperatures, revealing details about its phase transitions (Hasebe, 1981).

- Neutron diffraction studies have been conducted on the structures of ferroelectric and paraelectric ammonium sulfate, providing insights into hydrogen bond strengths and rotational barriers of ammonium ions (Schlemper & Hamilton, 1966).

Chemical Reactions and Properties

- Air-liquid interface studies of aqueous solutions containing ammonium and sulfate ions have shown how these ions affect the interfacial structure of water (Gopalakrishnan et al., 2005).

- Sulfate dependent ammonium oxidation (Sulfammox) links the nitrogen and sulfur cycles under anaerobic conditions, providing a novel connection between these essential processes (Liu et al., 2020).

Physical Properties Analysis

- Studies on the water cycle in mixed ammonium acid sulfate particles have been conducted to understand the behavior of these particles in different environmental conditions (Spann & Richardson, 1985).

Chemical Properties Analysis

- The synthesis and anticoagulant activity of quaternary ammonium chitosan sulfates have been explored, showing how sulfate groups' introduction into chitosan structures can significantly alter their anticoagulant activity (Fan et al., 2012).

- Heterogeneous reactions between alkylamines and ammonium salts, such as ammonium sulfate and ammonium bisulfate, contribute to particle growth in the atmosphere, indicating the chemical reactivity of these compounds (Qiu et al., 2011).

Applications De Recherche Scientifique

Émissions de gaz à effet de serre et diversité microbienne

Le sulfate d'ammonium est utilisé dans les plantations de palmiers à huile pour maintenir la fertilité des sols et la productivité des cultures . Cependant, son application affecte les propriétés chimiques et biologiques du sol, en particulier dans la tourbe tropicale . L'application de sulfate d'ammonium a été trouvée pour diminuer le pH du sol, le carbone total ©, l'azote total et l'indice de solubilité du pyrophosphate (PSI), mais elle augmente les flux de nitrates (NO3−), d'ammonium (NH4+), de méthane (CH4) et de protoxyde d'azote (N2O) . Cela entraîne une réduction de la diversité bactérienne du sol mais une augmentation de la diversité fongique du sol .

Fertilité du sol dans les sols noirs

Le sulfate d'ammonium est utilisé dans les sols noirs pour développer un engrais azoté stabilisé à haute efficacité . Une expérience en pot a été menée pour examiner les effets du sulfate d'ammonium stabilisé avec différents inhibiteurs de nitrification sur les teneurs en azote (N) disponible dans le sol, le taux d'inhibition de la nitrification, le taux de nitrification apparent, le rendement et certains paramètres agronomiques . Les résultats ont montré que l'application de sulfate d'ammonium a augmenté les teneurs en ammonium de 1,4 à 2,0 fois, tandis qu'elle a diminué les teneurs en nitrates et le taux de nitrification apparent du sol de 13,6 à 17,9 % et de 55,3 à 59,8 %, respectivement .

Processus d'adsorption

Le sulfate d'ammonium est utilisé dans le processus d'adsorption . L'augmentation de la quantité de charbon actif a généré une augmentation des sites d'adsorption disponibles pour le processus d'adsorption, favorisant l'élimination des polluants .

Traitement du fumier animal

Le sulfate d'ammonium est utilisé dans le traitement du fumier animal<a aria-label="4: "

Mécanisme D'action

Target of Action

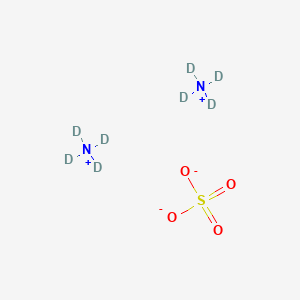

Ammonium-d8 sulfate, with the linear formula (ND4)2SO4 , is a deuterium-labeled form of ammonium sulfate . It is primarily used in molecular biology . .

Mode of Action

It is known that stable heavy isotopes of hydrogen, such as deuterium, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

Ammonium sulfate is involved in various biochemical pathways, particularly those involving nitrogen and sulfur. In general, ammonium compounds can participate in nitrification and denitrification processes in soil and aquatic systems .

Pharmacokinetics

It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and mechanisms of action of various substances .

Action Environment

The action of Ammonium-d8 sulfate can be influenced by various environmental factors. For instance, the conversion of ammonium and sulfate in anammox consortia was found to occur only under certain conditions, such as high amounts of biomass and non-anaerobic conditions .

Safety and Hazards

Ammonium-d8 sulfate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin irritation and severe eye irritation . It is recommended to handle Ammonium-d8 sulfate with care, using personal protective equipment, including gloves and eye protection .

Relevant Papers A paper titled “Causes and Control Technology of Slurry Overflow in an Ammonia Desulfurization Tower” discusses the issue of ammonium sulfate slurry in the desulfurization tower often foaming and overflowing, which wastes resources and pollutes the environment . The paper aims to reveal the causes of foaming by analyzing foam composition .

Propriétés

IUPAC Name |

tetradeuterioazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-KTOHAENGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

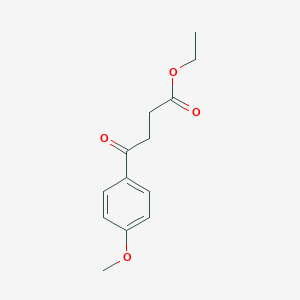

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

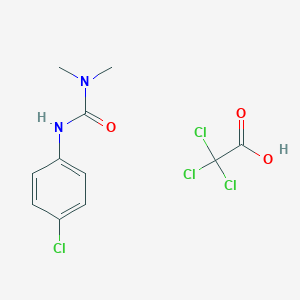

![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)

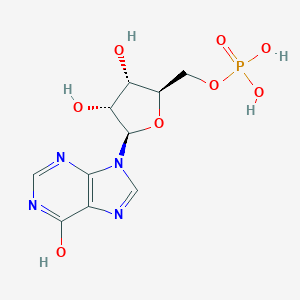

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)